N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide
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Overview
Description
N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide is a sulfonamide.
Scientific Research Applications
Antimicrobial and Antifungal Activities
A series of compounds related to the specified chemical, including some with a 1,3,4-thiadiazole structure, have been synthesized and tested for their antimicrobial and antifungal activities. These studies have shown that such compounds exhibit significant activity against a range of bacterial and fungal organisms, indicating potential for development as antimicrobial agents (Reddy, Rao, Yakub, & Nagaraj, 2010); (Sych et al., 2019).
Antiproliferative Properties
Compounds with a pyrazole-sulfonamide structure, closely related to the chemical , have shown promising antiproliferative activities in vitro against certain cancer cell lines. This suggests a potential application in cancer research and therapy (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Carbonic Anhydrase Inhibition
Studies have demonstrated that derivatives of 1,3,4-thiadiazole, a component of the specified chemical, are effective inhibitors of human carbonic anhydrase isozymes. This is significant for potential therapeutic applications in disorders like glaucoma, epilepsy, and cancer (Altıntop et al., 2017).
Photodynamic Therapy for Cancer Treatment
Research involving derivatives of 1,3,4-thiadiazole has explored their use in photodynamic therapy, a treatment modality for cancer. Certain compounds in this class have been identified as having high singlet oxygen quantum yield, important for their effectiveness in this therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anti-tuberculosis Potential
Derivatives of 1,3,4-thiadiazole have been evaluated for their efficacy against Mycobacterium tuberculosis, including multi-drug-resistant strains. This indicates a possible application in the treatment of tuberculosis (Patel et al., 2019).
Properties
Molecular Formula |
C15H14N4O4S2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C15H14N4O4S2/c1-10-5-3-6-11(9-10)19(2)25(21,22)15-18-17-14(24-15)16-13(20)12-7-4-8-23-12/h3-9H,1-2H3,(H,16,17,20) |
InChI Key |
GWXJGMVLZYQQSF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CO3 |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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